(2,2,2-Trifluoroethyl)benzene

概要

説明

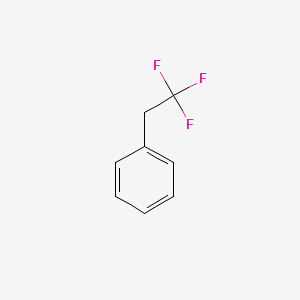

(2,2,2-Trifluoroethyl)benzene is an organic compound with the molecular formula C8H7F3. It consists of a benzene ring substituted with a trifluoroethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

準備方法

Synthetic Routes and Reaction Conditions: (2,2,2-Trifluoroethyl)benzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity and efficiency in the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding trifluoromethyl-substituted benzoic acids.

Reduction: The compound can be reduced to form (2,2,2-trifluoroethyl)cyclohexane under hydrogenation conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoroethyl group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products:

Oxidation: Trifluoromethyl-substituted benzoic acids.

Reduction: (2,2,2-Trifluoroethyl)cyclohexane.

Substitution: Various substituted this compound derivatives depending on the electrophile used.

科学的研究の応用

Organic Synthesis

(2,2,2-Trifluoroethyl)benzene serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its unique electronic properties due to the trifluoroethyl group allow for selective reactions that are crucial in developing new materials and pharmaceuticals.

| Application | Description |

|---|---|

| Building Block for Fluorinated Compounds | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Intermediate in Organic Reactions | Participates in nucleophilic substitution and coupling reactions. |

Medicinal Chemistry

The biological activity of this compound has been explored in various studies, indicating potential applications in drug development.

Case Study 1: Anticancer Activity

A study assessed the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 85 |

| 1 | 60 |

| 10 | 30 |

The mechanism of action was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound exhibited antimicrobial properties against Gram-positive bacteria:

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (non-fluorinated analog) | 128 | Staphylococcus aureus |

The antimicrobial activity was attributed to the disruption of bacterial cell membranes due to its hydrophobic nature.

Materials Science

Fluorinated compounds like this compound are increasingly used in materials science due to their unique properties such as thermal stability and chemical resistance.

Applications in Materials:

- Coatings and Polymers: Used to enhance the durability and performance of coatings.

- Fluorinated Polymers: Serves as a precursor for producing high-performance fluoropolymers that exhibit low friction and high chemical resistance.

Toxicity and Safety Profile

While exploring the applications of this compound is essential for understanding its potential benefits, it is equally important to assess its toxicity. The compound is classified as an irritant to skin and eyes and poses risks if inhaled or ingested. Proper handling procedures are recommended to mitigate exposure risks.

作用機序

The mechanism of action of (2,2,2-Trifluoroethyl)benzene is largely influenced by the electron-withdrawing effects of the trifluoromethyl group. This group can stabilize negative charges and influence the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes and receptors, altering their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces.

類似化合物との比較

- 1,1,1-Trifluoro-2-phenylethane

- 2,2,2-Trifluoroethylbenzene

Comparison: (2,2,2-Trifluoroethyl)benzene is unique due to the specific positioning of the trifluoroethyl group on the benzene ring, which significantly affects its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns due to the influence of the trifluoromethyl group.

生物活性

(2,2,2-Trifluoroethyl)benzene, a compound characterized by the presence of a trifluoroethyl group attached to a benzene ring, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoroethyl group significantly influences the compound's lipophilicity and metabolic stability. These properties are essential for the compound's interaction with biological systems.

- Protease Inhibition : The introduction of trifluoromethyl groups in drug molecules has been shown to enhance their protease inhibition capabilities. This is particularly relevant in the context of developing pharmaceuticals targeting diseases such as cancer and HIV .

- Anticancer Properties : Compounds containing trifluoroethyl groups have demonstrated anticancer activity by modulating various cellular pathways. For example, certain derivatives have shown efficacy in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Some studies have indicated that this compound derivatives exhibit antimicrobial properties. This activity may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

Synthesis

The synthesis of this compound typically involves several methods:

- Electrophilic Aromatic Substitution : This method uses trifluoroethylating agents to introduce the trifluoroethyl group onto the benzene ring.

- Catalytic Reactions : Recent advancements have employed chiral rhodium(II) catalysts to facilitate asymmetric cyclopropenation reactions involving this compound derivatives .

Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. The derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Study 2: Antimicrobial Effects

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics used as controls .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Mechanism | Reference |

|---|---|---|

| Protease Inhibition | Enhances drug absorption | |

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts cell membranes |

Table 2: Synthesis Methods for this compound

特性

IUPAC Name |

2,2,2-trifluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSVJSGDSPDFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301294 | |

| Record name | (2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21249-93-4 | |

| Record name | 21249-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21249-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What are the main synthetic routes for producing (2,2,2-Trifluoroethyl)benzene?

A1: Two primary synthetic methods are reported for the preparation of this compound derivatives:

- Coupling of (2,2-difluoroethenyl)zinc with aryl halides: This method utilizes a palladium catalyst, Pd(PPh3)4, to facilitate the coupling reaction between a (2,2-difluoroethenyl)zinc reagent (II) and an aryl iodide or bromide in DMF. This reaction yields the corresponding 2,2-difluorostyrene, which can then be reacted with potassium fluoride in DMF or DMSO to produce the desired this compound derivative [, ].

- Coupling of (tetrafluoroaryl)copper reagents with 2,2-difluoro-1-iodoethylene: This method involves the coupling of a 4-substituted (tetrafluoroaryl)copper reagent with 2,2-difluoro-1-iodoethylene (I) to generate the corresponding substituted 2,2-difluorostyrene. Similar to the previous method, this intermediate can then be reacted with potassium fluoride to obtain the this compound derivative [].

Q2: Are there any reported applications of this compound in organic synthesis?

A2: While the provided research focuses on the synthesis of this compound derivatives, one study describes its use in a palladium-catalyzed reaction. This compound reacts with 1-methyl-1H-indole to yield 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole []. This suggests potential applications of this compound as a building block in synthesizing more complex molecules.

Q3: What is known about the structural characteristics of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, a derivative synthesized using this compound?

A3: The crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, synthesized via the palladium-catalyzed reaction of this compound with 1-methyl-1H-indole, has been determined []. Key features include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。